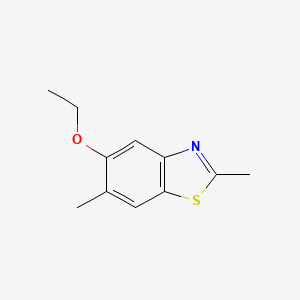

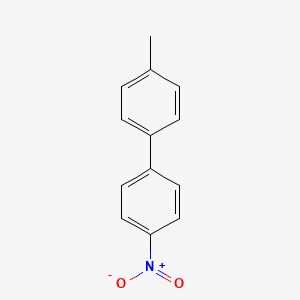

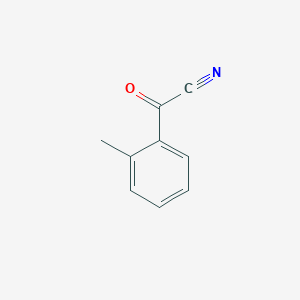

5-Ethoxy-2,6-dimethyl-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2,6-dimethyl-1,3-benzothiazole, also known as EDMBT, is a heterocyclic aromatic compound that is widely used in scientific research. It is a versatile and useful compound that has been used in a variety of laboratory experiments, including those related to organic synthesis and the study of biochemical and physiological effects.

Scientific Research Applications

Chemical Reactions and Derivatives

- Benzothiazole derivatives like 2-Ethoxy-1,3-benzothiazin-4-one have been explored for their potential to react with dienes to produce Diels-Alder adducts. This study highlights the reactivity of such compounds in organic synthesis (Ben-Hhai, Gillon, & Warshansky, 1973).

Environmental Distribution and Human Exposure

- Research on benzothiazole derivatives has also focused on their environmental presence and human exposure. A study reported their wide distribution in the environment due to their use as corrosion inhibitors and in consumer products. This research provides insights into the environmental and health implications of such compounds (Asimakopoulos, Wang, Thomaidis, & Kannan, 2013).

Pharmacological Applications

- The pharmacological potential of benzothiazole derivatives has been evaluated. For instance, a study synthesized and assessed the in-vitro anti-inflammatory activity of mannich base 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives, showing significant anti-inflammatory activity in some compounds (Rathi, More, Deshmukh, & Chaudhari, 2013).

Corrosion Inhibition

- In the field of materials science, benzothiazole derivatives have been studied for their corrosion inhibiting effects. A study investigated two benzothiazole derivatives for their effectiveness in preventing steel corrosion, revealing higher inhibition efficiencies compared to other inhibitors (Hu et al., 2016).

Antimicrobial Activity

- The synthesis and antimicrobial activity of new pyridine derivatives incorporating benzothiazole components have also been researched, demonstrating variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antitumor Evaluation

- Another significant application is in cancer research. Compounds such as 1-(benzothiazol-2-yl-thio)-acetonitrile were explored for their antitumor properties, indicating potential use in the development of cancer treatments (Al-Omran, Mohareb, & El-Khair, 2014).

Anticonvulsant Agents

- Benzothiazole derivatives have also been synthesized and tested as anticonvulsant agents. This highlights the potential of these compounds in developing new treatments for epilepsy and related disorders (Gineinah, 2001).

properties

IUPAC Name |

5-ethoxy-2,6-dimethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-4-13-10-6-9-11(5-7(10)2)14-8(3)12-9/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REISIKNOBLZGFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1C)SC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404500 |

Source

|

| Record name | 5-Ethoxy-2,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2,6-dimethyl-1,3-benzothiazole | |

CAS RN |

68930-73-4 |

Source

|

| Record name | 5-Ethoxy-2,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B1352928.png)

![2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1352959.png)